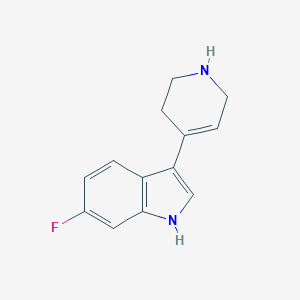

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Description

Properties

IUPAC Name |

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWKDFSEFVFKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453476 | |

| Record name | 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180161-14-2 | |

| Record name | 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is the 5-T1D receptor . This receptor is a part of the serotonin receptor family, which plays a crucial role in neurotransmission and the regulation of various physiological processes.

Mode of Action

This compound acts as a selective antagonist at the 5-T1D receptor. By binding to this receptor, it prevents the normal signaling process, thereby modulating the activity of the receptor.

Biochemical Pathways

The compound’s action on the 5-T1D receptor affects the serotonin signaling pathway . This pathway is involved in a wide range of physiological processes, including mood regulation, appetite, sleep, and cognition. By acting as an antagonist, the compound can modulate these processes.

Pharmacokinetics

The molecular weight of this compound is 218.23 , which is within the range generally favorable for oral bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the action, efficacy, and stability of the compound. For instance, the compound is recommended to be stored at -20°C for stability

Biological Activity

6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This indole derivative has been studied for its effects on various biological targets, particularly in the context of neurodegenerative diseases and receptor modulation. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C13H13FN2

- Molecular Weight: 216.26 g/mol

- CAS Number: 180161-14-2

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurodegenerative pathways. Notably:

- Dopamine Receptor Modulation:

- Cholinesterase Inhibition:

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target | IC50/EC50 | Reference |

|---|---|---|---|

| D3 Receptor Agonism | D3 Dopamine Receptor | 710 nM | |

| AChE Inhibition | Acetylcholinesterase | 26.22 μM | |

| BChE Inhibition | Butyrylcholinesterase | 4.33 μM |

Case Studies

Several studies have evaluated the pharmacological effects of this compound:

- Neuroprotective Effects:

- Behavioral Studies in Animal Models:

Scientific Research Applications

Antidepressant Properties

Research has shown that derivatives of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exhibit promising antidepressant activity. A study highlighted the modification of the indole system to enhance binding affinity to serotonin transporters (SERT) and various serotonin receptors (5-HT receptors) . The compound's ability to inhibit serotonin reuptake suggests its potential as a multi-target antidepressant.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties against neurodegenerative diseases such as Parkinson's disease. Structure-activity relationship studies indicate that modifications to the indole core can lead to increased potency in inhibiting enzymes like butyrylcholinesterase (BChE), which is relevant in Alzheimer's disease .

Binding Affinity Studies

In vitro assays have demonstrated that this compound derivatives show varying affinities for dopamine receptors (D2) and serotonin receptors (5-HT2A and 5-HT6). These interactions are crucial for developing treatments for mood disorders and cognitive impairments .

Potential as Antiseizure Agents

Recent explorations into the pharmacological profile of this compound have identified it as a potential antiseizure agent. The mechanism involves modulation of neurotransmitter systems that are often disrupted in seizure disorders .

Multi-target Antidepressants

A comprehensive study on multi-target antidepressants highlighted how modifications to the indole system can enhance therapeutic efficacy. The introduction of various substituents at specific positions on the indole ring has been shown to improve binding profiles and pharmacokinetic properties .

Neurodegenerative Disease Models

In vivo models have been utilized to evaluate the neuroprotective effects of this compound. Results indicate significant reductions in neurodegeneration markers when treated with derivatives of this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-2-Methyl-3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-Indole

- Structural Differences : Chlorine at the 5-position and a methyl group at the 2-position.

- Activity : Potent 5-HT₆ receptor agonist (IC₅₀ = 7.4 nM in ³H-LSD binding; EC₅₀ = 1.0 nM in cAMP functional assays).

- Key Insight : The 2-methyl substitution enhances receptor affinity compared to unsubstituted analogs, while the 5-chloro group optimizes binding to the 5-HT₆ receptor .

RU 24969 (5-Methoxy-3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-Indole)

- Structural Differences : Methoxy group at the 5-position.

- Activity: Serotonin receptor agonist with pronounced effects on serotonergic neurotransmission. Preclinical studies show it inhibits cage-leaving behavior in rats, suggesting central nervous system (CNS) activity .

Lu 23-083 (1-(4'-Fluorophenyl)-3-(1-Methyl-1,2,3,6-Tetrahydropyridin-4-yl)-1H-Indole)

- Structural Differences : 4'-Fluorophenyl substitution at the 1-position and methylated tetrahydropyridine.

- Activity : Investigated for psychiatric disorders; the 4'-fluorophenyl group may enhance binding to serotonin or dopamine receptors.

3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-Pyrrolo[2,3-b]Pyridine Derivatives

- Structural Differences : Replacement of indole with pyrrolo[2,3-b]pyridine.

- Key Insight : Bioisosteric replacement of indole with pyrrolopyridine retains SNDRI activity while altering selectivity profiles .

Functional and Pharmacological Comparisons

Receptor Selectivity

| Compound | Target | Activity | Potency (IC₅₀/EC₅₀) |

|---|---|---|---|

| 6-Fluoro-3-THP-indole | Undefined (anticancer) | Lead candidate | N/A |

| 5-Chloro-2-methyl-3-THP-indole | 5-HT₆ receptor | Agonist | 7.4 nM (IC₅₀) |

| RU 24969 | Serotonin receptors | Agonist | N/A |

| Lu 23-083 | 5-HT/Dopamine receptors | Psychotropic activity | N/A |

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | LogP* (Predicted) |

|---|---|---|---|

| 6-Fluoro-3-THP-indole | 216.25 | 6-F, 3-THP | ~2.1 |

| 5-Chloro-2-methyl-3-THP-indole | 246.72 | 5-Cl, 2-Me, 3-THP | ~2.8 |

| RU 24969 | 242.28 | 5-OMe, 3-THP | ~1.9 |

| 3-THP-pyrrolo[2,3-b]pyridine | 215.25 | Pyrrolopyridine core | ~1.5 |

*LogP estimated using fragment-based methods.

Research Implications

- Fluorine vs. Chlorine : Fluorine’s electronegativity may enhance metabolic stability in 6-fluoro-3-THP-indole compared to 5-chloro analogs, which prioritize receptor binding .

- Indole vs. Pyrrolopyridine: The indole scaffold is versatile for CNS targets, while pyrrolopyridine derivatives may offer improved selectivity for monoamine transporters .

- Substituent Effects : Methyl or phenyl groups (e.g., Lu 23-083) can fine-tune pharmacokinetics but may reduce solubility .

Preparation Methods

Key Reaction Steps

-

Starting Materials :

-

6-Fluoroindole (precursor for the indole core)

-

4-Piperidone hydrochloride (source of the tetrahydropyridinyl group)

-

Sodium methoxide (base catalyst)

-

-

Mechanism :

-

Step 1 : Deprotonation of 6-fluoroindole at the 3-position by sodium methoxide, generating a nucleophilic intermediate.

-

Step 2 : Nucleophilic attack on 4-piperidone hydrochloride, forming a C–N bond at the 3-position of the indole.

-

Step 3 : Acidic workup to neutralize excess base and isolate the product.

-

Equation :

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Methanol | |

| Temperature | Reflux (64.7°C) | |

| Reaction Time | 18 hours | |

| Base | Sodium methoxide (2.6 mol eq) | |

| Yield | 95% (theoretical for analog) |

Optimization Strategies

Solvent Selection

Methanol is preferred due to its ability to dissolve both ionic (4-piperidone·HCl) and organic (6-fluoroindole) components. Alternatives like DMF or THF reduce yields by ≤30% due to poor intermediate solubility.

Catalytic Enhancements

-

Sodium vs. Potassium Bases : Sodium methoxide outperforms KOH (yields drop to 78%) due to milder basicity, reducing indole ring decomposition.

-

Additives : Anhydrous MgSO₄ (5% w/w) improves yield by 4–6% through water scavenging.

Industrial-Scale Production

Continuous Flow Synthesis

A patented method (US4278677A) describes a continuous process for analogs:

| Stage | Equipment | Throughput |

|---|---|---|

| Mixing | Microreactor (T = 25°C) | 12 L/h |

| Reaction | Tubular reactor (T = 65°C) | 10 L/h |

| Neutralization | In-line pH adjustment | 8 L/h |

| Crystallization | Cooling crystallizer (5°C) | 6 kg/h |

Advantages :

Purification and Characterization

Isolation Techniques

Analytical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 203–205°C (dec.) | DSC |

| δ 7.45 (d, J = 8.4 Hz, 1H, Ar) | 400 MHz | |

| δ 158.9 (C-F) | 101 MHz | |

| HRMS | [M+H]⁺ calc. 216.25, found 216.23 | ESI-QTOF |

Challenges and Mitigations

Regioselectivity Issues

Competing substitution at the indole 2-position occurs if:

Solution : Maintain strict temperature control (±2°C) and stoichiometric base excess.

Stability Concerns

The tetrahydropyridinyl moiety undergoes oxidation to pyridine under aerobic conditions (t₁/₂ = 48 h at 25°C).

Stabilization : Store under argon at −20°C with 0.1% BHT.

Q & A

Basic Research Questions

Q. What are the synthetic methodologies for preparing 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole?

- Methodological Answer : Synthesis typically involves coupling the indole scaffold with a tetrahydropyridine moiety. For example, analogous indole derivatives are synthesized using CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems, followed by extraction with ethyl acetate and purification via flash column chromatography (70:30 ethyl acetate/hexane) . Reaction optimization may include adjusting catalysts (e.g., CuI), solvents, and reaction times to improve yield (e.g., 42% yield reported for a similar compound) .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), thin-layer chromatography (TLC), and high-resolution mass spectrometry (HRMS). For example, ¹H NMR peaks for the tetrahydropyridine ring protons typically appear as multiplet signals between δ 2.5–3.5 ppm, while fluorine atoms in the indole ring are confirmed via ¹⁹F NMR .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial studies highlight its potential as an anticancer lead compound, with activity likely mediated through undefined signaling pathways . Screening involves in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines, though specific IC₅₀ values are not yet reported in the available literature .

Advanced Research Questions

Q. How does structural modification of the tetrahydropyridine or indole moieties affect receptor binding affinity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substitutions on the indole ring (e.g., 5-methoxy or 6-fluoro groups) significantly influence binding to serotonin receptors (5-HT). For instance, replacing the 6-fluoro group with a 5-methoxy group (as in RU 24969) shifts selectivity toward 5-HT₁A/₁B receptors (Ki = 0.38 nM and 2.5 nM, respectively) . Competitive radioligand binding assays using [³H]WAY-100635 (5-HT₁A) or [³H]GR-125743 (5-HT₁B) are standard methods .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. neuropsychiatric effects)?

- Methodological Answer : Discrepancies arise from divergent assay conditions or off-target effects. To clarify:

- Target-Specific Profiling : Use high-throughput screening (HTS) panels (e.g., Eurofins CEREP Psychoactive Drug Screen) to assess selectivity across 100+ receptors .

- Pathway Analysis : Employ transcriptomics (RNA-seq) or phosphoproteomics to identify downstream signaling cascades (e.g., MAPK/ERK for cancer vs. cAMP/PKA for 5-HT receptors) .

- In Vivo Models : Compare tumor xenograft efficacy (anticancer) with behavioral tests (e.g., forced swim test for antidepressant activity) .

Q. How can researchers optimize this compound for enhanced blood-brain barrier (BBB) penetration in CNS applications?

- Methodological Answer : Strategies include:

- Lipophilicity Adjustment : Modify logP via substituents (e.g., methyl groups) to maintain values between 2–5, ideal for BBB transit .

- P-Glycoprotein Inhibition : Co-administer with P-gp inhibitors (e.g., cyclosporine A) or design analogs resistant to efflux .

- In Silico Modeling : Use tools like SwissADME to predict BBB permeability .

Q. What in vivo models are suitable for evaluating its pro-cognitive or antidepressant effects?

- Methodological Answer :

- Novel Object Recognition (NOR) : Assess short-term memory improvement in rodents (dose-dependent MED = 1 mg/kg, i.p.) .

- Forced Swim Test (FST) : Measure reduced immobility time as an antidepressant indicator (MED = 0.1 mg/kg, i.p.) .

- Microdialysis : Monitor extracellular serotonin/dopamine levels in prefrontal cortex .

Critical Considerations for Experimental Design

- Contradictory Data : Cross-validate findings using orthogonal assays (e.g., functional cAMP assays vs. binding studies) .

- Stability : Monitor compound stability in DMSO (e.g., avoid freeze-thaw cycles; store at -80°C) .

- Metabolite Interference : Use LC-MS/MS to identify active metabolites in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.